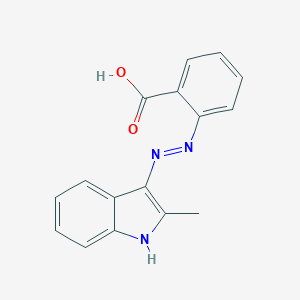

![molecular formula C9H8N2O2 B381911 1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 329228-22-0](/img/structure/B381911.png)

1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the linear formula C9H8N2O2 . It has a molecular weight of 176.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods . One efficient synthetic route for the novel bis-imidazo[1,2-a]pyridine derivatives has been developed using acetic acid and two drops of trifluoroacetic acid at 40-45°C, resulting in 60-72% yields .

Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone” is represented by the linear formula C9H8N2O2 . The compound contains a five-membered heterocyclic moiety .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

“1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone” is a solid compound . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 176.18 .

Aplicaciones Científicas De Investigación

Cancer Research

This compound has been associated with the synthesis of molecules that may inhibit the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often linked to tumorigenesis and cancer progression .

Chemical Synthesis

It may be used in the stereospecific synthesis of imidazo[1,2-a]pyridine derivatives through reactions like the Sandmeyer reaction .

Drug Development

Imidazo[1,2-a]pyridine derivatives, which can be synthesized using this compound, have shown potential as drug candidates for diseases like Alzheimer’s due to their inhibitory effects on enzymes such as AChE and BChE .

Material Science

The compound could be involved in research within material science due to its chemical properties and potential for creating new materials or substances .

Direcciones Futuras

The future directions for “1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone” could involve further exploration of its potential biological activities and the development of new drugs . The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives , which could be a promising area for future research.

Propiedades

IUPAC Name |

1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWOCRVMRBLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C2N1C=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)

![2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381836.png)

![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)

![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)

![methyl 4-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B381845.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B381846.png)

![4-(4-phenylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381849.png)

![N,N-diethyl-3-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B381850.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B381852.png)